2,3-Bis(4-bromophenyl)fumaronitrile

Aggregation‑induced emission (AIE) Solid‑state fluorescence Organic fluorophores

2,3-Bis(4-bromophenyl)fumaronitrile is a unique diarylfumaronitrile with two reactive bromo handles enabling Pd-catalyzed Suzuki-Miyaura cross-coupling for D-A-D type NIR OLED emitters and COF ligands. Its distinct 4-bromo substitution yields a solid-state fluorescence quantum yield of 22% and enables polymorphic emission tuning via enhanced π-π stacking. Unlike methoxy or trifluoromethyl analogs, the bromo groups offer unmatched synthetic versatility for post-functionalization. Ideal for researchers developing mechanochromic materials, inkless rewritable media, and anticounterfeiting technologies.

Molecular Formula C16H8Br2N2
Molecular Weight 388.06 g/mol
CAS No. 315203-26-0
Cat. No. B3028761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(4-bromophenyl)fumaronitrile
CAS315203-26-0
Molecular FormulaC16H8Br2N2
Molecular Weight388.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Br)C#N)Br
InChIInChI=1S/C16H8Br2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H
InChIKeyRWHQRUSYDYNSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(4-bromophenyl)fumaronitrile (CAS 315203-26-0) Technical Datasheet and Procurement Summary


2,3-Bis(4-bromophenyl)fumaronitrile, also designated as BPBN or trans-4,4′-dibromo-α,β-dicyanostilbene, is a brominated diarylfumaronitrile derivative characterized by a rigid fumaronitrile core symmetrically substituted with 4-bromophenyl groups . The compound is a crystalline solid with a melting point of 216–220 °C, a molecular weight of 388.06 g·mol⁻¹, and exhibits strong electron‑withdrawing character owing to the two nitrile moieties [1]. It functions primarily as a versatile building block for conjugated materials via cross‑coupling reactions (e.g., Suzuki‑Miyaura) and as a precursor for organic electronics, including OLED emitters and COF ligands [2].

Why 2,3-Bis(4-bromophenyl)fumaronitrile Cannot Be Replaced by Other Diarylfumaronitriles Without Performance Penalty


Diarylfumaronitriles share a common core, yet even subtle changes in aryl substitution profoundly alter solid‑state packing, intermolecular interactions, and resulting optoelectronic performance [1]. The 4‑bromo substituent in 2,3‑bis(4‑bromophenyl)fumaronitrile yields a distinctive combination of halogen‑bonding capability, a moderate solid‑state fluorescence quantum yield (Φₛ = 22 %), and a propensity to form multiple polymorphs—one of which exhibits significantly red‑shifted emission due to enhanced π‑π overlap [2][3]. In contrast, 4‑methoxy or 4‑trifluoromethyl analogs display higher Φₛ (49 % and 32 %, respectively) but lack the synthetic versatility of the bromo group for downstream cross‑coupling [4]. Consequently, substituting the 4‑bromo derivative with another diarylfumaronitrile without re‑optimizing the entire material system is not a benign change; it directly impacts fluorescence quantum yield, emission color, and the ability to further functionalize the scaffold.

Head‑to‑Head Quantitative Evidence for 2,3‑Bis(4‑bromophenyl)fumaronitrile: Performance and Property Benchmarks Against Key Comparators


Solid‑State Fluorescence Quantum Yield of 2,3‑Bis(4‑bromophenyl)fumaronitrile Compared to 4‑Methoxy, 4‑Trifluoromethyl, and NPAFN Analogs

The solid‑state fluorescence quantum yield (Φₛ) of bis(4‑bromophenyl)fumaronitrile is 22 %. This value is intermediate among a series of 2,3‑diarylfumaronitriles measured under identical conditions: the 4‑methoxy‑substituted analog exhibits Φₛ = 49 %, the 3‑trifluoromethylphenyl analog Φₛ = 32 %, and the NPAFN (naphthyl‑phenyl‑amino) derivative Φₛ = 19 % [1]. These data provide a clear quantitative basis for selecting the appropriate fumaronitrile scaffold based on the desired solid‑state emission efficiency.

Aggregation‑induced emission (AIE) Solid‑state fluorescence Organic fluorophores

Polymorph‑Dependent Fluorescence Shift in 2,3‑Bis(4‑bromophenyl)fumaronitrile Crystals Grown by Physical Vapor Transport

Physical vapor transport (PVT) growth of bis(4‑bromophenyl)fumaronitrile yields two distinct polymorphs: the conventional (thermodynamically less stable) form and a newly discovered (more stable) polymorph [1]. Fluorometry reveals that the new polymorph exhibits weaker, red‑shifted fluorescence emission relative to the conventional form, attributed to greater intermolecular π‑π overlap in the crystal lattice [1].

Polymorphism Crystal engineering Fluorescence spectroscopy

Synthetic Accessibility and Isolated Yield of 2,3‑Bis(4‑bromophenyl)fumaronitrile Versus Other Diaryl‑Substituted Fumaronitriles

Under optimized sodium methoxide‑mediated oxidative coupling conditions, bis(4‑bromophenyl)fumaronitrile was isolated in yields of 70–90 % by simple suction filtration, comparable to the 4‑methoxy and 3‑trifluoromethyl analogs, which also afforded yields in the 70–90 % range [1]. This demonstrates that the 4‑bromo derivative does not incur a significant synthetic penalty relative to other aryl‑substituted fumaronitriles, despite the presence of the heavier bromine atom.

Synthesis yield Fumaronitrile derivatives Cross‑coupling precursors

Halogen‑Bond Donor Capability of 2,3‑Bis(4‑bromophenyl)fumaronitrile Versus Non‑Halogenated Fumaronitrile in Photoinduced Electron Transfer

A study on halogen‑bond‑assisted photoinduced electron transfer compared the quenching dynamics of an excited dye by a brominated fumaronitrile derivative versus non‑halogenated fumaronitrile [1]. While quenching by non‑halogenated fumaronitrile is diffusion‑controlled, quenching by halogen‑bond donors (iodo‑compounds) is slower and subject to stronger orientational constraints, indicating that electron transfer occurs upon specific halogen‑bond formation [1]. The 4‑bromophenyl groups in bis(4‑bromophenyl)fumaronitrile are expected to exhibit analogous halogen‑bond donor behavior, offering a unique interaction motif not available with unsubstituted diphenylfumaronitrile.

Halogen bonding Photoinduced electron transfer Quenching dynamics

Intermolecular Interaction Strength and Crystal Packing of 2,3‑Bis(4‑bromophenyl)fumaronitrile Relative to Other Diarylfumaronitriles

Single‑crystal X‑ray analysis reveals that the molecules of bis(4‑bromophenyl)fumaronitrile adopt a nonplanar conformation that inhibits close packing and prevents aggregation‑caused quenching [1]. The crystal structure of bis(4‑bromophenyl)fumaronitrile is characterized by weak intermolecular interactions (C–H···N, C–H···Br, and Br···Br contacts) with estimated interaction strengths of 0.8–1.3 kcal mol⁻¹, as determined by DFT calculations at the M06‑2X/6‑311++G(d,p) level and QTAIM analysis [2]. This packing motif differs from that of other diarylfumaronitriles, which exhibit variations in the orientation of molecules and the specific non‑covalent interactions present [2].

Crystal packing Non‑covalent interactions X‑ray crystallography

Optimal Application Scenarios for 2,3‑Bis(4‑bromophenyl)fumaronitrile Based on Differentiated Performance Evidence


Synthesis of Stimuli‑Responsive Fluorophores via Suzuki‑Miyaura Cross‑Coupling

The bromine atoms of 2,3‑bis(4‑bromophenyl)fumaronitrile serve as reactive handles for Pd‑catalyzed Suzuki‑Miyaura cross‑coupling, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups onto the fumaronitrile core [1]. This post‑functionalization strategy is exploited to prepare mechanochromic and solvatochromic materials that exhibit reversible emission color switching (e.g., green‑to‑orange) upon grinding, heating, or solvent vapor exposure [2]. The resulting D‑A‑D type chromophores often display aggregation‑induced emission (AIE) and have been applied in inkless rewritable media and anticounterfeiting technologies [2].

Precursor for D‑A‑D Type Red/NIR OLED Emitters

2,3‑Bis(4‑bromophenyl)fumaronitrile is a key starting material for constructing donor‑acceptor‑donor (D‑A‑D) type emitters that exhibit red to near‑infrared (NIR) electroluminescence. For example, the compound TPATCN, derived from this bromo‑fumaronitrile precursor, exhibits a thin‑film fluorescence quantum efficiency of 33 % and a crystal efficiency of 72 %, achieving an external quantum efficiency (EQE) of 2.58 % in non‑doped NIR OLED devices . The moderate solid‑state Φₛ of 22 % for the parent bis(4‑bromophenyl)fumaronitrile [3] provides a baseline emission efficiency that can be significantly enhanced upon further functionalization.

Covalent Organic Framework (COF) Linker for Organic Electronics

The compound acts as a dibromo bridging ligand for the construction of covalent organic frameworks (COFs) intended for organic light‑emitting diodes (OLEDs) and small‑molecule organic solar cells (SMOSCs) . The combination of nitrile and bromo functionalities enables both coordination to metal nodes (e.g., in MOFs) and covalent bond formation (e.g., in COFs), facilitating the assembly of extended porous networks with tunable optoelectronic properties . The synthetic yield of 70–90 % [4] ensures sufficient material for scale‑up of COF synthesis.

Polymorph‑Controlled Crystalline Materials for Structure–Property Relationship Studies

The discovery of a novel, more thermodynamically stable polymorph of bis(4‑bromophenyl)fumaronitrile grown by physical vapor transport, alongside the conventional less stable form, provides a model system for investigating how subtle changes in crystal packing (enhanced π‑π overlap in the new polymorph) translate into red‑shifted, weaker fluorescence emission [5]. This polymorphic behavior is directly linked to the unique Br‑mediated intermolecular interactions (C–H···Br, Br···Br) identified by X‑ray crystallography and DFT calculations [6]. Such studies are essential for the rational design of solid‑state emitters where emission color and quantum yield are critically dependent on crystallinity.

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